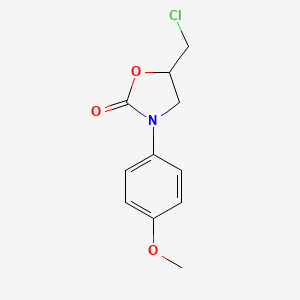

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Description

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted with a chloromethyl group at position 5 and a 4-methoxyphenyl group at position 2. Its molecular formula is C₁₁H₁₂ClNO₃, with a molecular weight of 241.67 g/mol (calculated). The compound’s structure combines a reactive chloromethyl moiety with an electron-rich aromatic ring, making it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJWPLPRXWMHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(OC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate chloromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones.

Reduction Reactions: The oxazolidinone ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of azides, nitriles, and amines.

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of reduced oxazolidinone derivatives.

Scientific Research Applications

Scientific Research Applications

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has several notable applications in scientific research:

Medicinal Chemistry

This compound is primarily investigated for its potential as a lead compound in antibiotic development. Oxazolidinones are recognized for their antibacterial properties, particularly against Gram-positive bacteria. Preliminary studies indicate that derivatives of this compound can inhibit bacterial protein synthesis by binding to the ribosomal subunit, making it a candidate for treating infections caused by resistant bacterial strains.

Research has focused on the biological activities of this compound, including:

- Antimicrobial Properties: Exhibits significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity: Shows cytotoxic effects on various cancer cell lines, with studies indicating dose-dependent decreases in cell viability.

- Anti-inflammatory Effects: Demonstrates potential in reducing inflammatory markers in macrophage models.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive bacteria | MIC = 32 µg/mL for Staphylococcus aureus | 2024 |

| Antimicrobial Activity | Assess efficacy against Gram-negative bacteria | MIC = 64 µg/mL for Escherichia coli | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on breast cancer cells | IC50 = 15 µM after 48 hours on MCF-7 cells | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This action disrupts the translation process, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

- Molecular Formula: C₁₁H₁₂BrNO₃

- Molecular Weight : 286.12 g/mol

- Key Differences :

- Bromine replaces chlorine in the chloromethyl group, increasing molecular weight by ~44.45 g/mol.

- Bromine’s larger atomic radius and lower electronegativity may alter reactivity in nucleophilic substitution reactions.

- Applications: Used in cross-coupling reactions and as a precursor for radiopharmaceuticals due to bromine’s isotopic properties .

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O₃ (hydrochloride salt)

- Molecular Weight : 258.70 g/mol

- Key Differences: Chloromethyl group replaced by aminomethyl (-CH₂NH₂), forming a primary amine hydrochloride salt. Enhanced water solubility due to the ionic nature of the hydrochloride salt. Potential biological applications: Amine groups often improve binding to biological targets .

Aromatic Ring Modifications

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one

- Molecular Formula: C₁₀H₁₀ClNO₂

- Molecular Weight : 211.65 g/mol

- Key Differences: 4-Methoxyphenyl group replaced by unsubstituted phenyl. Simpler structure may limit applications in targeted drug design .

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one

- Molecular Formula: C₁₂H₁₄ClNO₄

- Molecular Weight : 283.70 g/mol

- Key Differences: Additional methoxy group at the meta position of the phenyl ring. Increased electron density on the aromatic ring, enhancing resonance stabilization. Potential for improved binding affinity in receptor-ligand interactions .

Functional Group Variations

5-(4-Hydroxy-3-methoxybenzylidene)-2-imino-3-(4-methoxyphenyl)oxazolidin-4-one

- Key Features: Oxazolidin-4-one core instead of oxazolidin-2-one. Benzylidene group at position 5 introduces conjugation, altering electronic properties. Demonstrated antibacterial activity against Staphylococcus aureus and E.

Deshydroxy-chloro Tedizolid

- Molecular Formula : C₁₇H₁₄ClFN₆O₂

- Key Features :

Data Tables

Table 1: Physical and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 5-(Chloromethyl)-3-(4-methoxyphenyl)-oxazolidin-2-one | C₁₁H₁₂ClNO₃ | 241.67 | 4-MeO-C₆H₄, -CH₂Cl | Synthetic intermediate, pharmaceuticals |

| 5-(Bromomethyl)-3-(4-methoxyphenyl)-oxazolidin-2-one | C₁₁H₁₂BrNO₃ | 286.12 | 4-MeO-C₆H₄, -CH₂Br | Radiopharmaceuticals, cross-coupling |

| 5-(Aminomethyl)-3-(4-methoxyphenyl)-oxazolidin-2-one·HCl | C₁₁H₁₅ClN₂O₃ | 258.70 | 4-MeO-C₆H₄, -CH₂NH₂·HCl | Drug candidates, solubility enhancement |

| Deshydroxy-chloro Tedizolid | C₁₇H₁₄ClFN₆O₂ | 392.79 | 3-Fluoro-4-(pyridyltetrazolyl)phenyl | Antibacterial agents |

Research Findings and Implications

- Halogen Effects : Bromine analogs exhibit slower reaction kinetics in SN2 mechanisms compared to chlorine due to steric and electronic factors .

- Aromatic Substitution : Dimethoxy-phenyl analogs show enhanced metabolic stability in preclinical studies, likely due to reduced cytochrome P450-mediated oxidation .

- Antibacterial Activity: The benzylidene-imino derivative () highlights the role of conjugated systems in disrupting bacterial cell walls .

Biological Activity

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through multi-component reactions involving anilines and ethyl glyoxalate. The resulting compounds exhibit high optical purity and significant enantioselectivity. The synthesis process typically involves the following steps:

- Reagents : Anilines, ethyl glyoxalate, and epoxides.

- Conditions : Reactions are optimized under controlled temperatures and times to yield the desired oxazolidinone derivatives.

- Characterization : Products are characterized using NMR spectroscopy and HPLC for purity and enantiomeric excess .

Biological Activity

The biological activities of this compound are primarily attributed to its interactions with various biological pathways. Key aspects include:

Antimicrobial Activity

Oxazolidinones are known for their antimicrobial properties, particularly against Gram-positive bacteria. The compound exhibits inhibitory effects on bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes.

Anticancer Properties

Recent studies have indicated that compounds in the oxazolidinone class can induce apoptosis in cancer cells. The mechanisms involve:

- Caspase Activation : Induction of caspase-3 and caspase-9 pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell proliferation through interference with key regulatory proteins involved in the cell cycle .

Case Studies

Several studies have investigated the biological effects of related oxazolidinone compounds:

- Study on Apoptosis Induction : A study demonstrated that oxazolidinones could enhance apoptosis in human leukemia cells (U937) by activating mitochondrial pathways and increasing cytochrome c release into the cytosol .

- Inhibition of Tumor Growth : Research showed that derivatives similar to this compound significantly reduced tumor size in animal models by promoting apoptosis and inhibiting angiogenesis .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.